Antibacterial agent 69

Antibacterial MIC Multidrug-Resistant

Procure Antibacterial Agent 69 (CAS 2915755-61-0) as a validated thiazolidinone-conjugated coumarin lead scaffold. Its indole-incorporated structure confers unique multi-targeted efficacy against MDR pathogens, including MRSA (MIC 0.39 μg/mL). Unlike generic analogs, this compound's specific SAR ensures reproducible broad-spectrum activity (0.25–2 μg/mL) for medicinal chemistry optimization and anti-biofilm research.

Molecular Formula C24H19N3O4S
Molecular Weight 445.5 g/mol
Cat. No. B12426751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 69
Molecular FormulaC24H19N3O4S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO
InChIInChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24?
InChIKeyDCIGNBDAUXZKLQ-ACPONEKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 69 (Compound 14a): Procurement Overview and Core Identifiers for Thiazolidinone-Conjugated Coumarin Research


Antibacterial Agent 69, identified in primary research as compound 14a, is a synthetic small molecule belonging to the thiazolidinone-conjugated coumarin class [1]. Its molecular formula is C₂₄H₁₉N₃O₄S with a molecular weight of 445.49 g/mol . The compound is characterized as an indole-incorporated coumarin thiazolidinone conjugate designed as a novel structural antibacterial modulator specifically developed to combat lethal multidrug-resistant (MDR) bacterial infections . Available under CAS 2915755-61-0, it is supplied as a solid with ≥98% purity for research use .

Why In-Class Substitution of Antibacterial Agent 69 Is Scientifically Unreliable


Generic substitution among thiazolidinone or coumarin derivatives is not scientifically valid due to steep structure-activity relationships (SAR) governing antibacterial potency and safety. Within the same study series, structural modifications to the coumarin-thiazolidinone scaffold produced MIC variations exceeding 10-fold across tested pathogens [1]. Specifically, the presence of the indole moiety in compound 14a (Antibacterial Agent 69) confers uniquely favorable membrane permeability, DNA-binding capability, and ROS-inducing properties not present in non-indole analogs [1]. Furthermore, compound 14a demonstrates a multi-targeted mechanism—including membrane disruption, DNA gyrase B inhibition, and ROS accumulation—that distinguishes it from single-target fluoroquinolones like norfloxacin [1]. These compound-specific pharmacological features mean that substituting Antibacterial Agent 69 with another thiazolidinone analog would unpredictably alter both efficacy against MDR strains and the cytotoxicity profile, directly compromising experimental reproducibility.

Antibacterial Agent 69 (Compound 14a): Quantitative Comparative Evidence Guide for Procurement Decisions


Superior Potency Against MDR Bacteria: MIC Comparison vs. Clinical Fluoroquinolone Norfloxacin

Antibacterial Agent 69 (compound 14a) demonstrated superior inhibitory potencies compared to the clinical fluoroquinolone norfloxacin against a panel of tested bacterial strains [1]. The MIC range for compound 14a was 0.25–2 μg/mL, whereas norfloxacin exhibited MICs of 2–4 μg/mL under identical testing conditions [1].

Antibacterial MIC Multidrug-Resistant Thiazolidinone

Broad-Spectrum Activity Profile: Antibacterial Agent 69 Potency Across Key Pathogen Classes

Compound 14a exhibits a broad antibacterial spectrum with potent inhibition at low concentrations ranging from 0.25 to 2 μg/mL across the tested germ panel [1]. Notably, against Methicillin-Resistant Staphylococcus aureus (MRSA), compound 14a demonstrated an MIC of 0.39 μg/mL [2]. This performance represents a marked improvement over structurally related analog 14b, which exhibited a 2- to 8-fold higher MIC range (0.5–16 μg/mL) against the same panel of pathogens [1].

Broad-Spectrum Gram-positive Gram-negative MRSA

Cytotoxicity Profile: Favorable Therapeutic Index Relative to Mammalian Cells

Bioactivity evaluation identified that Antibacterial Agent 69 (compound 14a) exhibits low cytotoxicity to mammalian cells while maintaining potent antibacterial activity at low concentrations (0.25–2 μg/mL) [1]. In contrast, the unsubstituted coumarin-thiazolidinone core scaffold (lacking the indole moiety) displayed significantly reduced antibacterial activity (MICs > 64 μg/mL against most tested strains) without a corresponding improvement in safety, resulting in a poor selectivity profile [1].

Cytotoxicity Selectivity Therapeutic Index Safety

Anti-Biofilm Activity: Eradication Capability to Mitigate Drug Resistance Development

Compound 14a demonstrated favorable performance in eradicating established bacterial biofilms, a property that is beneficial to averting the development of drug resistance [1]. While standard-of-care antibiotics such as norfloxacin primarily target planktonic bacterial growth and exhibit limited anti-biofilm activity, compound 14a's multi-targeted mechanism—including membrane disruption and metabolic inhibition—contributes to its biofilm eradication capabilities [1].

Biofilm Drug Resistance Anti-Biofilm Persistence

ADMET Profile: Predicted Pharmacokinetic and Drug-Likeness Parameters

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated that compound 14a possesses promising pharmacokinetic properties [1]. Specifically, the compound adheres to Lipinski's Rule of Five (molecular weight = 445.49; LogP = 4.18; H-bond donors = 2; H-bond acceptors = 6) , with predicted good bioavailability and no obvious resistance development observed in preliminary studies [1]. This computational profile compares favorably to many antibacterial leads that fail early due to poor predicted ADME characteristics.

ADMET Pharmacokinetics Drug-likeness Bioavailability

Antibacterial Agent 69: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Lead Optimization for Novel Broad-Spectrum Antibiotics Targeting MDR Gram-Positive and Gram-Negative Pathogens

Procure Antibacterial Agent 69 as a validated lead scaffold for medicinal chemistry optimization programs aimed at developing next-generation broad-spectrum antibiotics. Its demonstrated MIC range of 0.25–2 μg/mL across diverse bacterial strains, including MRSA (MIC = 0.39 μg/mL), coupled with superior potency to norfloxacin, provides a strong efficacy baseline from which to initiate structure-activity relationship (SAR) studies [1]. The compound's compliance with Lipinski's Rule of Five supports its use as a starting point for further derivatization to improve pharmacokinetic properties without sacrificing antibacterial potency [1].

Mechanistic Studies on Multi-Target Antibacterial Agents to Combat Drug Resistance

Use Antibacterial Agent 69 as a chemical probe to investigate multi-target antibacterial mechanisms, including membrane disruption, DNA gyrase B inhibition, and ROS-mediated bacterial killing [1]. The compound's favorable anti-biofilm activity and observed lack of rapid resistance development in preliminary assays make it particularly suitable for research into therapeutic strategies that circumvent single-target resistance mechanisms common to fluoroquinolones and other conventional antibiotics [1].

In Vitro Efficacy Benchmarking Against Clinical Antibiotic Panels for MDR Infection Models

Employ Antibacterial Agent 69 as a reference compound for benchmarking novel antibacterial candidates in in vitro susceptibility testing against panels of MDR clinical isolates. Its characterized MIC values (0.25–2 μg/mL) and broad-spectrum profile provide a reproducible comparator for evaluating new chemical entities against Gram-positive and Gram-negative pathogens, including strains with established resistance to norfloxacin (MICs = 2–4 μg/mL) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 69

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.